1,3-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,3-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the pyrazole and pyridine rings . This reaction requires a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
1,3-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but lacks the pyrazole ring.
1,3-DIMETHYL-N~4~-{2-[5-METHYL-1H-PYRAZOL-1-YL]ETHYL}-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group and the specific arrangement of the pyrazole and pyridine rings make 1,3-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE unique.
Properties
Molecular Formula |
C20H19F3N6OS |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1,3-dimethyl-N-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19F3N6OS/c1-11-9-16(20(21,22)23)27-29(11)7-6-24-19(30)13-10-14(15-5-4-8-31-15)25-18-17(13)12(2)26-28(18)3/h4-5,8-10H,6-7H2,1-3H3,(H,24,30) |
InChI Key |
JLXBFTUPASNQAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
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